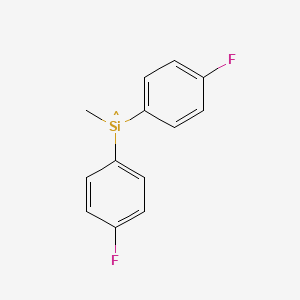
Bis(4-fluorophenyl)(methyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-fluorophenyl)(methyl)silane: is an organosilicon compound with the molecular formula C₁₃H₁₂F₂Si It is characterized by the presence of two p-fluorophenyl groups attached to a silicon atom, along with a methyl group
准备方法
Synthetic Routes and Reaction Conditions: Bis(4-fluorophenyl)(methyl)silane can be synthesized through several methods. One common approach involves the reaction of p-fluorophenylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction is exothermic and requires careful control of temperature and addition rates.
Industrial Production Methods: In an industrial setting, the production of bis(p-fluorophenyl)methylsilane may involve larger-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Bis(4-fluorophenyl)(methyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The silicon atom in bis(p-fluorophenyl)methylsilane can undergo nucleophilic substitution reactions, where the p-fluorophenyl groups can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of bis(p-fluorophenyl)methylsilane can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, alkoxides, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or ozone can be used. Reactions are often conducted in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. Reactions are performed in anhydrous solvents under inert conditions.
Major Products Formed:
Substitution Reactions: Products include substituted silanes with various functional groups.
Oxidation Reactions: Products include silanols, siloxanes, and other oxidized silicon compounds.
Reduction Reactions: Products include silanes with different alkyl or aryl groups.
科学研究应用
Chemistry: Bis(4-fluorophenyl)(methyl)silane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties, such as polymers and coatings.
Biology: In biological research, bis(p-fluorophenyl)methylsilane is used as a reagent in the modification of biomolecules. It can be used to introduce fluorine atoms into organic molecules, which can enhance their stability and bioavailability.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates, making them more effective and longer-lasting.
Industry: In the industrial sector, bis(p-fluorophenyl)methylsilane is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts for chemical reactions.
作用机制
The mechanism of action of bis(p-fluorophenyl)methylsilane involves its ability to interact with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a wide range of chemical reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry.
相似化合物的比较
Flusilazole: An organosilicon fungicide with a similar structure, where the silicon atom is bonded to p-fluorophenyl groups and a triazole ring.
Bis(4-fluorophenyl)dimethylsilane: A related compound with two p-fluorophenyl groups and two methyl groups attached to the silicon atom.
Uniqueness: Bis(4-fluorophenyl)(methyl)silane is unique due to its specific combination of p-fluorophenyl groups and a single methyl group attached to the silicon atom. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications.
属性
分子式 |
C13H11F2Si |
|---|---|
分子量 |
233.31 g/mol |
InChI |
InChI=1S/C13H11F2Si/c1-16(12-6-2-10(14)3-7-12)13-8-4-11(15)5-9-13/h2-9H,1H3 |
InChI 键 |
HWJBTVHOEUDVAN-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















